4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. These substituents confer unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine typically involves the selective introduction of bromomethyl, fluoro, and trifluoromethyl groups into the pyridine ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides .
Industrial Production Methods: Industrial production methods often involve metalation reactions to prepare (trifluoromethyl)pyridyllithiums, which can then be further functionalized to introduce the bromomethyl group .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromomethyl group.
Scientific Research Applications
4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways influenced by its fluorinated groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
1-Bromo-3-fluoro-2-methylbenzene: Another fluorinated aromatic compound with different substituent positions.
Uniqueness: 4-Bromomethyl-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the combination of its bromomethyl, fluoro, and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it particularly valuable in various applications.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYARXHAJWLKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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